2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide
CAS No.: 2034411-87-3
VCID: VC6509489
Molecular Formula: C20H22FNO3
Molecular Weight: 343.398
* For research use only. Not for human or veterinary use.

Description |
2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its molecular formula is C20H22FNO3, and its molecular weight is approximately 343.398 g/mol. This compound is of interest due to its structural features, which suggest interactions with various biological targets. Synthesis and CharacterizationThe synthesis of this compound typically involves the reaction of appropriate precursors, such as acetamides and tetrahydronaphthalene derivatives, under conditions that facilitate the formation of the desired amide bond. Characterization is often achieved through spectroscopic methods, including NMR (nuclear magnetic resonance) and mass spectrometry, which provide detailed information about the compound's structure and purity. Biological ActivityWhile specific biological activities of 2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide have not been extensively documented in reliable sources, its structural features suggest potential interactions with enzymes or receptors. Such interactions could lead to biological effects, including antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these possibilities. Research Findings and Future DirectionsGiven the limited availability of detailed research findings on this specific compound, future studies should focus on its synthesis optimization, structural characterization, and biological evaluation. In silico modeling and in vitro assays could provide insights into its potential therapeutic applications. Additionally, exploring its metabolic stability and pharmacokinetic properties would be crucial for assessing its suitability as a drug candidate. |
---|---|
CAS No. | 2034411-87-3 |
Product Name | 2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide |
Molecular Formula | C20H22FNO3 |
Molecular Weight | 343.398 |
IUPAC Name | 2-(4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide |
Standard InChI | InChI=1S/C20H22FNO3/c1-25-17-8-9-18-15(12-17)3-2-10-20(18,24)13-22-19(23)11-14-4-6-16(21)7-5-14/h4-9,12,24H,2-3,10-11,13H2,1H3,(H,22,23) |
Standard InChIKey | SMBPJBWUZDBBMP-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CC3=CC=C(C=C3)F)O |
Solubility | not available |
PubChem Compound | 91631101 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume